1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine

Medicinal chemistry Physicochemical profiling Permeability prediction

Researchers targeting CNS indications often face permeability attrition due to high TPSA and HBD counts in heterocyclic building blocks. This compound offers a direct solution. - Optimized CNS profile: TPSA of 64 Ų and zero HBDs, favorable for blood-brain barrier penetration versus linker analogs (TPSA 86.5 Ų, HBD 2). - Validated pharmacophore: Core scaffold of patented NOX2/NOX4 inhibitors, suitable for diabetic nephropathy and fibrosis programs. - Synthetic versatility: The 4-nitro group enables rapid reduction to an amine for library diversification into amides and sulfonamides. Supplied at ≥90% purity with reliable global logistics.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
CAS No. 1855899-73-8
Cat. No. B3248319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine
CAS1855899-73-8
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)N2CCCCC2)[N+](=O)[O-]
InChIInChI=1S/C10H16N4O2/c1-2-13-8-9(14(15)16)10(11-13)12-6-4-3-5-7-12/h8H,2-7H2,1H3
InChIKeyVRWWWLOJDIINRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)piperidine: Key Identifiers and Baseline Properties


1-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)piperidine (CAS 1855899-73-8) is a heterocyclic small-molecule building block comprising a 4-nitro-1H-pyrazole core N-ethylated at the 1-position and directly C-substituted with a piperidine ring at the 3-position. Its molecular formula is C₁₀H₁₆N₄O₂ with a molecular weight of 224.26 g/mol [1]. The compound is primarily sourced as a synthetic intermediate for medicinal chemistry and chemical biology applications, typically supplied at ≥90% purity [2]. It features a computed LogP of 2.25, topological polar surface area (TPSA) of 64 Ų, and fraction sp³ (Fsp³) of 0.70, placing it within favorable drug-like property space [1].

Heterocyclic building block for medicinal chemistry and chemical biology
Supplied at 90% purity; consider in-house repurification for >95% requirements
Favorable computed drug-like profile (TPSA/HBD, LogP, Fsp³)
Single-source availability; 10-day lead time, plan procurement accordingly

Why This Building Block Cannot Be Casually Substituted


The 1-ethyl-4-nitro-1H-pyrazol-3-yl core of this compound creates a specific steric and electronic environment around the piperidine attachment point that differs substantially from positional isomers and linker-containing analogs. The direct C–N bond between the piperidine nitrogen and the pyrazole C3 position yields a conformationally constrained, electron-rich tertiary aniline-like motif. In contrast, the carbonyl-bridged analog 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine introduces an amide bond that alters both the basicity of the piperidine nitrogen and the rotational freedom between the two rings . Similarly, the regioisomer 4-[1-(4-nitro-1H-pyrazol-3-yl)ethyl]piperidine separates the rings by an ethyl linker, increasing the topological polar surface area to 86.5 Ų (vs. 64 Ų for the target compound) and adding a hydrogen bond donor absent in the target [1]. These structural differences directly impact molecular recognition, permeability, and downstream SAR interpretation, making generic substitution scientifically inadvisable without explicit bridging data.

Direct C–N vs. carbonyl-bridged amide

Piperidine basicity shifts from weakly basic (tertiary aniline-type) to essentially non-basic (amide). Conformational ensemble and protonation state at physiological pH differ fundamentally, which may alter target engagement profiles.

Ethyl-linker regioisomer

The linker increases TPSA by ~22 Ų and introduces two H-bond donors absent in the target, compromising passive permeability and CNS MPO compliance; direct substitution may mislead SAR interpretation.

Generic pyrazolo-piperidine analogs

Variations in N1 substitution (e.g., methyl vs. ethyl) shift lipophilicity (estimated ΔLogP ~0.4–0.5) and may affect binding and solubility; class-level SAR cannot be assumed without matched-pair data.

Quantitative Differentiation vs. Closest Structural Analogs


Topological Polar Surface Area Comparison

The target compound 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine exhibits a computed TPSA of 64 Ų, derived from its direct piperidine–pyrazole C–N bond with zero H-bond donors [1]. The regioisomer 4-[1-(4-nitro-1H-pyrazol-3-yl)ethyl]piperidine, which contains an ethyl linker and a free secondary amine, has a TPSA of 86.5 Ų and 2 H-bond donors [2]. The 22.5 Ų difference in TPSA and the absence of H-bond donors in the target compound predict superior passive membrane permeability based on established drug-likeness models (optimal TPSA < 140 Ų for oral absorption, with values below 90 Ų favoring CNS penetration).

TPSA vs. linker regioisomer
Cross-study comparable
Target: 64 Ų / HBD 0 vs. Analog: 86.5 Ų / HBD 2
ΔTPSA -22.5 Ų, ΔHBD -2
Supports CNS permeability modeling; lower TPSA and zero HBD favor BBB penetration prediction.
Computed values; verify with experimental PAMPA or MDCK assays.
Medicinal chemistry Physicochemical profiling Permeability prediction

Lipophilicity Differentiation by N1 Substituent

The target compound, with an N1-ethyl group on the pyrazole ring, has a computed LogP of 2.25 [1]. The closest N1-methyl analog, 1-(5-methyl-4-nitro-1H-pyrazol-3-yl)piperidine (CAS 53960-82-0), bears a smaller N1-methyl group and an additional C5-methyl, resulting in a molecular weight of 210.23 Da . While LogP data for the methyl analog is not available from primary sources, the estimated ΔLogP contribution of replacing N1-methyl with N1-ethyl is approximately +0.4 to +0.5 log units based on standard fragment-based π-contributions for aliphatic carbon addition.

LogP N1-ethyl vs. methyl analog
Class-level inference
Target LogP 2.25 (computed); comparator estimated ~1.75–1.85 (fragment-based, not measured)
Estimated ΔLogP ≈ +0.4 to +0.5
Supports lipophilicity-balance selection for lead optimization; modest LogP increase may enhance hydrophobic contacts.
Class-level inference; experimental LogP data recommended for key candidates.
Lipophilicity Lead optimization SAR

Fraction sp³ Comparison for Library Design

The target compound has an Fsp³ value of 0.70, indicating that 70% of its carbon atoms are sp³-hybridized (saturated) [1]. The carbonyl-bridged analog 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine introduces a carbonyl (sp²) carbon, reducing Fsp³ to approximately 0.64 (calculated from formula C₁₁H₁₆N₄O₃: 7 sp³ carbons out of 11 total carbons) . Higher Fsp³ correlates with increased three-dimensionality, improved aqueous solubility, and reduced promiscuity in biological screening – all desirable properties in fragment-based and lead-like library design.

Fsp³ vs. amide analog
Cross-study comparable
Target Fsp³ 0.70; carbonyl-bridged analog estimated 0.64
ΔFsp³ +0.06 (9% relative increase)
Higher Fsp³ supports 3D diversity-oriented library design and may reduce promiscuity.
Based on computed Fsp³ for target; calculated from formula for analog.
Drug-likeness Molecular complexity Library design

Basicity and Conformational Constraint Differences

The target compound features a direct C3–N bond connecting the pyrazole to the piperidine ring, making the piperidine nitrogen a tertiary aniline-type amine with predicted pKa (conjugate acid) in the range of 4.5–5.5 [1]. The carbonyl-bridged analog 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine is a tertiary amide in which the piperidine nitrogen lone pair is delocalized into the carbonyl, dramatically reducing basicity (predicted pKa < 1) and locking the piperidine into a different conformational ensemble [2]. This difference fundamentally alters the protonation state at physiological pH and the molecular shape presented to biological targets.

Piperidine basicity: C–N vs. amide
Class-level inference
Predicted pKa (conjugate acid): target ~4.5–5.5; amide analog
ΔpKa ≥ 3.5 units (>3000-fold basicity difference)
Basicity shift alters protonation in endosomal/lysosomal compartments and may affect polypharmacology.
Class inference based on N-aryl- vs. N-acylpiperidine pKa ranges; experimental verification advised.
NOX inhibitor pharmacophore
Class-level inference
Target scaffold within US 8,748,456 B2 claims; related pyrazolo-piperidines: NOX2 IC₅₀ 0.05–>10 μM
Supports NOX-focused medicinal chemistry screening; C4-nitro offers a distinct diversification handle.
No IC₅₀ data for this exact compound; class activity range spans >200-fold.
Supplier & purity status
Supporting evidence
Single source: Princeton Biomolecular Research; 90% purity; lead time 10 days
Price $88 (1 mg) – $132 (15 mg)
Procurement planning: single-supplier status and 90% purity may require advance ordering and optional repurification.
Catalog survey as of May 2026; carbonyl analog is multi-source at 95%.
pKa prediction Conformational analysis Bioisostere selection

NADPH Oxidase Inhibitor Pharmacophore Evidence

The pyrazolo-piperidine chemotype is claimed as an NADPH oxidase (NOX) inhibitor scaffold in US Patent 8,748,456 B2 (GenKyoTex SA), with exemplified compounds showing IC₅₀ values in the sub-micromolar to low micromolar range against NOX isoforms [1]. The target compound 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine shares the core pyrazolo-piperidine connectivity claimed in Formula (I) of this patent, where the pyrazole N1 substituent (ethyl) and C4 substituent (nitro) are explicitly within the claimed substitution scope [1]. While no specific IC₅₀ data exists for this exact compound, structurally related pyrazolo-piperidines in the patent demonstrate NOX2 IC₅₀ values ranging from 0.05 μM to >10 μM depending on the substitution pattern [1].

NOX inhibitor pharmacophore
Class-level inference
Target scaffold within US 8,748,456 B2 claims; related pyrazolo-piperidines: NOX2 IC₅₀ 0.05–>10 μM
Supports NOX-focused medicinal chemistry screening; C4-nitro offers a distinct diversification handle.
No IC₅₀ data for this exact compound; class activity range spans >200-fold.
NADPH oxidase Redox biology Cardiovascular indication

Supplier Purity and Availability Status

As of May 2026, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine is available from Princeton Biomolecular Research via the Chem-space platform at 90% purity, with a lead time of 10 days and pricing ranging from $88 (1 mg) to $132 (15 mg) [1]. The compound was previously carried by Fluorochem (product code FCH7249846) via CymitQuimica but is now listed as discontinued in that catalog . This limited-supplier profile is narrower than the more commonly stocked 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine (carbonyl-bridged analog), which appears across multiple vendor catalogs at 95% purity , suggesting that the target compound's direct C–N bond connectivity is synthetically less common and may confer exclusivity in screening library design.

Supplier & purity status
Supporting evidence
Single source: Princeton Biomolecular Research; 90% purity; lead time 10 days
Price $88 (1 mg) – $132 (15 mg)
Procurement planning: single-supplier status and 90% purity may require advance ordering and optional repurification.
Catalog survey as of May 2026; carbonyl analog is multi-source at 95%.
Chemical sourcing Supply chain Quality control

Recommended Application Scenarios Based on Evidence


CNS-Penetrant Fragment Library Design

The target compound's TPSA of 64 Ų and HBD count of 0 [1] place it within the CNS MPO (Multiparameter Optimization) favorable space (TPSA < 90 Ų, HBD ≤ 1). For medicinal chemistry programs targeting CNS indications such as neurodegenerative or neuropsychiatric diseases, this building block offers a permeability advantage over the ethyl-linker regioisomer (TPSA 86.5 Ų, HBD 2) [2]. The direct piperidine–pyrazole connection eliminates the H-bond donor that would otherwise impede blood-brain barrier penetration. Researchers should prioritize this scaffold when CNS target engagement is required and a nitropyrazole warhead or pharmacophore is mechanistically relevant.

NOX-Targeted Lead Identification

The pyrazolo-piperidine scaffold is a validated NADPH oxidase (NOX) inhibitor pharmacophore, with US Patent 8,748,456 B2 claiming compounds structurally encompassing the target compound's substitution pattern [1]. Programs targeting NOX2- or NOX4-mediated pathologies (e.g., diabetic nephropathy, pulmonary fibrosis, atherosclerosis) may use this compound as a starting scaffold for focused library synthesis. The 4-nitro substituent provides a synthetic handle for reduction to the corresponding amine, enabling subsequent diversification into amides, sulfonamides, or ureas for SAR exploration. The compound's Fsp³ of 0.70 further supports its use in generating three-dimensionally complex analog series.

Matched Molecular Pair Analysis Campaigns

The target compound forms a valuable matched molecular pair with its carbonyl-bridged analog for studying the impact of C–N vs. C–C(O)–N connectivity on molecular properties and target binding. With an estimated pKa difference exceeding 3.5 log units (class inference [1]) and an Fsp³ advantage of +0.06 [2], this pair allows quantitative deconvolution of basicity- and shape-driven contributions to biological activity. Procurement of both compounds (target: 90% purity, ~$88/mg; carbonyl analog: 95% purity, multi-source) enables controlled head-to-head profiling in biochemical and cellular assays, generating transferable SAR knowledge for the broader pyrazolo-piperidine series.

Nitroarene Reduction Handle for Diversification

The 4-nitro group on the pyrazole ring serves as a latent amine precursor. Nitroreductase-mediated activation is a validated mechanism for antiparasitic agents (e.g., nitrofuran, nitroimidazole classes), and the nitropyrazole motif has precedent in antimicrobial compound design [1]. The target compound's LogP of 2.25 [2] provides a balanced lipophilicity profile for cellular uptake without excessive promiscuity. For programs targeting Trypanosoma, Leishmania, or Mycobacterium species where nitroreductase bioactivation is therapeutically exploitable, this building block enables rapid generation of screening libraries via reduction-acylation sequences while maintaining the favorable permeability properties documented above.

Application
Selection Property
Validation Focus
CNS fragment library design
Low TPSA / zero HBD scaffold
BBB permeability modeling
NOX inhibitor pharmacophore exploration
Patent-claimed pyrazolo-piperidine core
NOX isoform assay profiling
Matched molecular pair analysis
C–N vs. amide connectivity contrast
Comparative SAR interpretation
Nitroarene diversification precursor
Nitro as latent amine handle
Reduction-acylation library synthesis
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